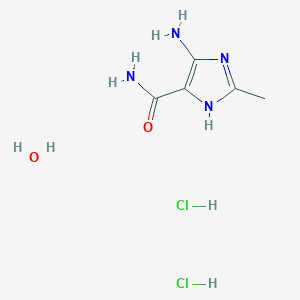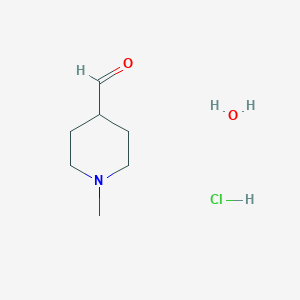
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate is a chemical compound with the molecular formula C5H8N4O·2HCl·H2O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate typically involves the cyclization of α-guanidino-α-formamidoacetamide hydrochloride in solvents such as xylene . This process is followed by the isolation and purification of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-step synthesis from commercially available hypoxanthine . This method is efficient, environmentally friendly, and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of imidazole-based compounds.
Aplicaciones Científicas De Investigación
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate has a wide range of applications in scientific research:
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical probe.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, its ribonucleotide form, AICA ribonucleotide, stimulates AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation can lead to increased metabolic activity and protection against ischemic injury.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-4-imidazolecarboxamide hydrochloride: This compound is used in the synthesis of heterocyclic compounds and has similar applications in chemistry and biology.
4-Amino-5-carbamoylimidazole: Another related compound with applications in the synthesis of purines and pyrimidines.
Uniqueness
5-Amino-2-methyl-1H-imidazole-4-carboxamide dihydrochloride hydrate is unique due to its specific structural features, such as the presence of a methyl group at position 2 and the dihydrochloride hydrate form
Propiedades
IUPAC Name |
4-amino-2-methyl-1H-imidazole-5-carboxamide;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH.H2O/c1-2-8-3(5(7)10)4(6)9-2;;;/h6H2,1H3,(H2,7,10)(H,8,9);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTFCDMNHMBOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)N)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)


![ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B7971387.png)

![Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide](/img/structure/B7971401.png)


![[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride](/img/structure/B7971422.png)



![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7971453.png)
